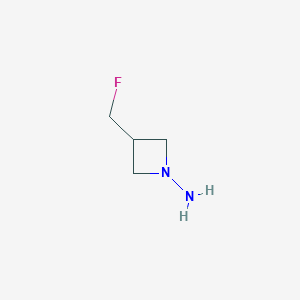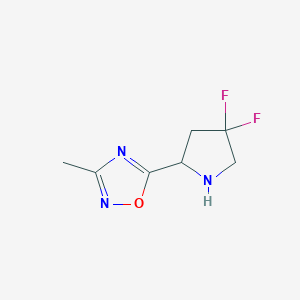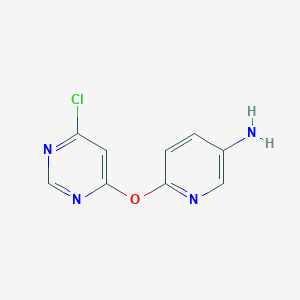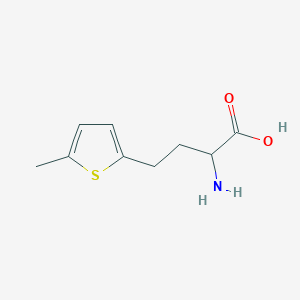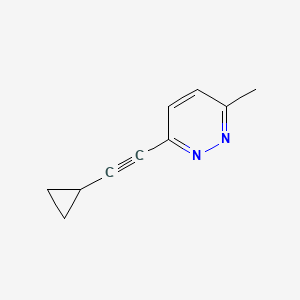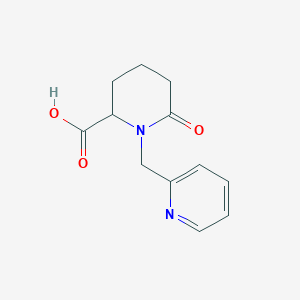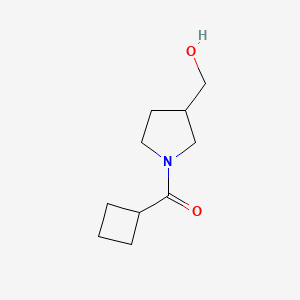
(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol” includes a pyrrolidine skeleton containing a cyclobutanecarbonyl functional group. Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Applications De Recherche Scientifique
Synthesis of Cyclobutane-Containing Natural Products
Cyclobutane subunits are integral to the structure of various natural products, including terpenoids, alkaloids, and steroids . The compound “(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol” can be utilized in the synthesis of these complex molecules due to its cyclobutane ring. This application is crucial as these natural products exhibit potent biological activities and fascinating molecular architectures.
Pharmaceutical Testing and Reference Standards
In pharmaceutical research, “(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol” serves as a high-quality reference standard . It is used to ensure the accuracy and reliability of analytical methods in drug testing, which is vital for the development of new medications and quality control of existing ones.
Development of Biologically Active Compounds
The pyrrolidine ring, a component of “(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol”, is widely used in medicinal chemistry to create compounds for treating human diseases . Its saturated scaffold allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules.
Green Chemistry and Synthetic Efficiency
The synthesis of pyrrolidines, including our compound of interest, can be enhanced by microwave-assisted organic synthesis (MAOS) . This method increases synthetic efficiency and supports the principles of green chemistry by reducing reaction times and environmental impact.
Stereogenicity and Enantioselective Reactions
The stereogenicity of the pyrrolidine ring in “(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol” is significant for creating different biological profiles of drug candidates . The spatial orientation of substituents can lead to varied binding modes to enantioselective proteins, influencing the efficacy of pharmaceuticals.
Construction of Four-Membered Rings
The compound is valuable in developing new strategies for constructing four-membered rings, a critical core skeleton in many molecules . This application is important for advancing synthetic methodologies in organic chemistry.
Exploration of 3D Molecular Space
Due to the non-planarity of the pyrrolidine ring, “(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol” aids in the increased three-dimensional coverage of molecular space . This characteristic is beneficial for the discovery of novel molecules with unique biological activities.
Influence on Physicochemical Parameters
The introduction of “(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol” into molecules can modify their physicochemical parameters . This alteration is a strategic approach to optimize the ADME/Tox profiles of drug candidates, enhancing their potential as therapeutic agents.
Propriétés
IUPAC Name |
cyclobutyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-7-8-4-5-11(6-8)10(13)9-2-1-3-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGZEPPBMVPORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



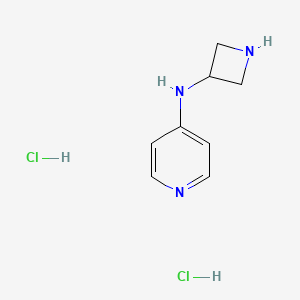
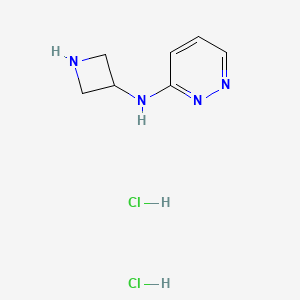
![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)

![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)

